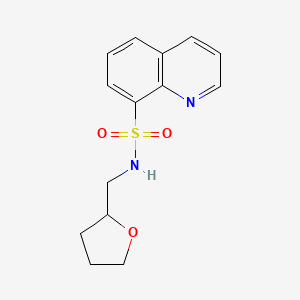

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline-sulfonamides. This compound is characterized by the presence of a quinoline ring system, a sulfonamide group, and a tetrahydrofuran moiety. Quinoline-sulfonamides are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer .

Wirkmechanismus

Target of Action

The primary target of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .

Mode of Action

This compound acts as a modulator of PKM2 . It interacts with PKM2, shifting it between highly active and less active states . This modulation of PKM2 activity can have significant effects on the metabolic processes within the cell .

Biochemical Pathways

The modulation of PKM2 by this compound affects the glycolytic pathway . PKM2 is a key enzyme in this pathway, which is responsible for the conversion of glucose into pyruvate, generating ATP in the process . By modulating the activity of PKM2, this compound can influence the rate of glycolysis and the production of ATP .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The modulation of PKM2 by this compound can have significant effects on the metabolic processes within the cell . In vitro experiments have shown that this compound can reduce the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, it has been found to exhibit more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and catalysts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(quinoline-8-yl)quinoline-8-sulfonamide: Similar structure but lacks the tetrahydrofuran moiety.

Quinoline-8-sulfonamide: Lacks both the tetrahydrofuran and the N-methyl groups.

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature may also contribute to its ability to interact with specific molecular targets more effectively compared to other quinoline-sulfonamides .

Biologische Aktivität

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

1. Synthesis and Structural Characteristics

The compound is derived from the quinoline family, which is known for its diverse biological activities. The incorporation of a tetrahydrofuran moiety enhances its solubility and bioavailability, potentially improving its therapeutic efficacy. The sulfonamide group contributes to its pharmacological properties, as sulfonamides are widely recognized for their antibacterial and anticancer activities.

2. Anticancer Activity

2.1 In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (Lung cancer) | 5.6 | High anti-proliferative effect observed |

| MDA-MB-231 (Breast cancer) | 7.3 | Induced apoptosis in treated cells |

| U87-MG (Glioblastoma) | 6.2 | Significant reduction in cell viability |

| COLO829 (Melanoma) | 8.1 | Modulated PKM2 activity |

The WST-1 assay indicated that the compound significantly reduced cell viability across these lines, suggesting a strong structure–activity relationship linked to its ability to interact with key metabolic enzymes like pyruvate kinase M2 (PKM2) .

2.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of PKM2 : This enzyme plays a critical role in cancer metabolism by facilitating aerobic glycolysis, a hallmark of cancer cells.

- Induction of Apoptosis : The compound triggers apoptotic pathways, as evidenced by DNA fragmentation assays in A549 cells, indicating its potential as an anticancer agent .

3. Antimicrobial Activity

3.1 Bacteriostatic Properties

The sulfonamide moiety in this compound contributes to its bacteriostatic activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Observations |

|---|---|---|

| Escherichia coli | 32 | Effective against fluoroquinolone-resistant strains |

| Staphylococcus aureus | 16 | Exhibited significant antibacterial activity |

These results highlight the potential of this compound as a therapeutic agent against resistant bacterial infections .

4. Case Studies and Research Findings

Several studies have explored the biological activity of related quinoline derivatives, providing insights into the efficacy and safety profiles of this compound:

- Case Study 1 : A study demonstrated that derivatives of quinoline sulfonamides showed promising antiviral activity against H5N1 with low cytotoxicity, suggesting potential applications in viral infections .

- Case Study 2 : Research on isoquinoline sulfonamides indicated their role as allosteric inhibitors of DNA gyrase, an essential target for developing new antibiotics against resistant bacteria .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to inhibit key metabolic enzymes and induce apoptosis positions it as a potential candidate for further development in cancer therapies. Additionally, its bacteriostatic properties against resistant strains underscore its relevance in combating bacterial infections.

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-2,4-5,7-8,12,16H,3,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXQMSIJNVPFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.